N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 4-methoxybenzaldehyde and thiourea. The subsequent steps involve the introduction of the prop-2-en-1-yl group and the formation of the sulfanylacetamide moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be explored for therapeutic applications, including anti-cancer or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
This compound: This compound shares a similar core structure but may differ in the substituents attached to the core, leading to variations in biological activity and chemical reactivity.
Thieno[2,3-d]pyrimidine derivatives: These compounds have been studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound may offer distinct advantages in terms of specificity and potency.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-13-28-24(30)22-20(16-5-9-18(31-2)10-6-16)14-33-23(22)27-25(28)34-15-21(29)26-17-7-11-19(32-3)12-8-17/h4-12,14H,1,13,15H2,2-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSRNDJGFZBMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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